molecular formula C18H23N5O2S2 B13352100 N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide

N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide

Cat. No.: B13352100
M. Wt: 405.5 g/mol
InChI Key: AUPFRMXHNLYWAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a complex structure that incorporates a 1,3,4-thiadiazole core, a scaffold widely recognized in drug discovery for its diverse biological activities . The compound's architecture, which includes a methoxyphenylamino moiety and a cyano-dimethylpropyl group, suggests potential as a key intermediate or a candidate for high-throughput screening against various biological targets. Researchers can leverage this compound in the development of novel enzyme inhibitors, particularly for applications in oncology, infectious diseases, or inflammation, where similar heterocyclic compounds have shown promise . Its defined molecular structure makes it a valuable probe for studying structure-activity relationships (SAR) and optimizing lead compounds in preclinical development. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C18H23N5O2S2

Molecular Weight

405.5 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide

InChI

InChI=1S/C18H23N5O2S2/c1-11(2)18(4,10-19)21-15(24)12(3)26-17-23-22-16(27-17)20-13-7-6-8-14(9-13)25-5/h6-9,11-12H,1-5H3,(H,20,22)(H,21,24)

InChI Key

AUPFRMXHNLYWAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)SC1=NN=C(S1)NC2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)propanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions.

    Formation of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide salts.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyano-3-methylbutan-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Cyanide salts, halogenating agents, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-Cyano-3-methylbutan-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)propanamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group, thiadiazole ring, and methoxyphenyl group can interact with specific sites on these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity/Data Reference(s)
Target Compound : N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide 1,3,4-Thiadiazole - 3-Methoxyphenylamino
- Sulfanyl-propanamide
- Cyano-dimethylpropyl
Limited data (structural analysis only) N/A
Compound I : 5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine 1,3,4-Thiadiazole - 3-Phenylpropyl
- 2-Chlorophenylamino
Antimicrobial activity against E. coli and S. aureus (MIC: 12.5–25 µg/mL)
Compound II : 2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide 1,2,4-Triazole + benzothiazole - Benzothiazole-sulfanylmethyl
- Hydroxypropylacetamide
Antifungal activity (IC₅₀: 8.3 µM against C. albicans)
Compound III : N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide 1,3,4-Thiadiazole + triazole - 2-Methoxyphenyl
- Methyl-triazole-thio
Moderate COX-2 inhibition (IC₅₀: 14.7 µM)

Key Observations :

Structural Similarities: The target compound shares the 1,3,4-thiadiazole core with Compounds I and III, which is critical for π-π stacking interactions in enzyme binding .

Functional Differences: The 3-methoxyphenylamino group in the target compound may enhance solubility compared to the 2-chlorophenylamino group in Compound I, but reduce membrane permeability due to increased polarity . The cyano-dimethylpropyl moiety introduces steric hindrance, which could limit binding affinity compared to Compound II’s hydroxypropylacetamide group .

Activity Gaps: Unlike Compounds I and II, the target compound lacks reported antimicrobial or antifungal data. No COX-2 inhibition data are available, unlike Compound III .

Research Implications and Limitations

  • Opportunities : The target compound’s unique substituents warrant exploration in in vitro enzyme inhibition assays (e.g., kinases, COX-2) and solubility studies.
  • Limitations : Absence of experimental data (e.g., IC₅₀, MIC) in the provided evidence restricts conclusive comparisons.

Biological Activity

N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide is a compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's molecular formula is C16H22N4O2SC_{16}H_{22}N_4O_2S, with a molecular weight of 306.4 g/mol. Its structure features a thiadiazole ring, which is pivotal for its biological activities.

PropertyValue
Molecular FormulaC16H22N4O2SC_{16}H_{22}N_4O_2S
Molecular Weight306.4 g/mol
CAS Number1258696-73-9

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that derivatives of 1,3,4-thiadiazole demonstrate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 32.6 μg/mL, indicating potent antibacterial effects compared to standard antibiotics like streptomycin .
  • Antifungal Activity : Compounds with similar structures have shown efficacy against fungal strains such as Aspergillus niger and Candida albicans, with zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest. For instance, certain derivatives have been reported to inhibit the growth of cancer cell lines with IC50 values in the micromolar range .
  • Case Studies : In vitro studies on human cancer cell lines have demonstrated that compounds similar to this compound showed significant cytotoxicity against breast and colon cancer cells .

Anti-inflammatory Activity

Thiadiazole derivatives have also been recognized for their anti-inflammatory properties:

  • Inflammatory Models : In vivo studies utilizing models of inflammation have revealed that these compounds can reduce markers such as TNF-alpha and IL-6 in serum levels. This suggests a potential application in treating inflammatory diseases .

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized for higher yields?

The compound’s synthesis likely involves multi-step routes, including:

  • Thiadiazole core formation : Cyclization of thiosemicarbazides with reagents like POCl₃ under reflux (90–100°C) to form the 1,3,4-thiadiazole ring .
  • Sulfanyl group introduction : Alkylation or nucleophilic substitution using mercapto intermediates, requiring pH control (e.g., ammonia solution for precipitation) .
  • Amide coupling : Activation of carboxylic acid derivatives (e.g., EDCI/HOBt) to attach the propanamide moiety. Optimization strategies:
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfanyl groups.
  • Monitor reaction progress via TLC and adjust solvent polarity (e.g., DMSO/water mixtures) for recrystallization .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl, cyano groups) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., C₂₀H₂₄N₆O₂S₂).
  • HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .
  • FT-IR : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How does the methoxyphenyl substituent influence this compound’s reactivity in medicinal chemistry applications?

The 3-methoxyphenyl group:

  • Enhances lipophilicity , potentially improving membrane permeability.
  • Acts as a hydrogen-bond acceptor via the methoxy oxygen, aiding target binding (e.g., enzyme active sites) .
  • May modulate electronic effects on the thiadiazole ring, altering reactivity in cross-coupling reactions . Comparative studies with analogs (e.g., 4-methoxyphenyl or halogenated variants) can clarify structure-activity relationships (SAR) .

Q. What experimental approaches can resolve contradictions in reported biological activity data for this compound?

  • Dose-response assays : Establish EC₅₀/IC₅₀ values across multiple cell lines to identify context-dependent effects.
  • Target engagement studies : Use SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding to purported targets (e.g., kinases) .
  • Metabolic stability testing : Evaluate cytochrome P450 interactions to rule out off-target effects .
  • Collaborative replication : Cross-validate findings with independent labs using standardized protocols .

Q. What computational methods are suitable for predicting this compound’s binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Glide to model interactions with proteins (e.g., EGFR, COX-2).
  • MD simulations : Assess binding stability over 100+ ns trajectories (AMBER/CHARMM force fields).
  • QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric descriptors (e.g., molar refractivity) with activity data .
  • ADMET prediction : Tools like SwissADME to estimate bioavailability and toxicity risks .

Methodological Considerations

Q. How can researchers address challenges in scaling up synthesis without compromising purity?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., thiadiazole formation) .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance safety and ease of purification .
  • Process analytical technology (PAT) : In-line FTIR/NIR for real-time monitoring of intermediates .

Q. What strategies are recommended for functionalizing the thiadiazole ring to explore SAR?

  • Electrophilic substitution : Introduce halogens (e.g., Cl/Br) at the 5-position using NCS/NBS .
  • Cross-coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups via Pd catalysis .
  • Reductive alkylation : Modify the sulfanyl group with alkyl iodides under basic conditions (K₂CO₃, DMF) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.